molecular formula C12H12N2O B13311886 1-[2-(1H-Imidazol-1-YL)phenyl]propan-1-one

1-[2-(1H-Imidazol-1-YL)phenyl]propan-1-one

Cat. No.: B13311886
M. Wt: 200.24 g/mol
InChI Key: JLWWZKPDHVNDMG-UHFFFAOYSA-N
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Description

1-[2-(1H-Imidazol-1-YL)phenyl]propan-1-one is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-Imidazol-1-YL)phenyl]propan-1-one typically involves the formation of the imidazole ring followed by the attachment of the phenyl and propanone groups. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are often mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of imidazole derivatives often employs scalable and cost-effective methods. For instance, the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a catalyst can yield the desired imidazole compound .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1H-Imidazol-1-YL)phenyl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

1-[2-(1H-Imidazol-1-YL)phenyl]propan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(1H-Imidazol-1-YL)phenyl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

    Clemizole: An antihistaminic agent.

    Metronidazole: An antibacterial and antiprotozoal agent.

    Omeprazole: An antiulcer agent.

Uniqueness: 1-[2-(1H-Imidazol-1-YL)phenyl]propan-1-one is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-(2-imidazol-1-ylphenyl)propan-1-one

InChI

InChI=1S/C12H12N2O/c1-2-12(15)10-5-3-4-6-11(10)14-8-7-13-9-14/h3-9H,2H2,1H3

InChI Key

JLWWZKPDHVNDMG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC=C1N2C=CN=C2

Origin of Product

United States

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